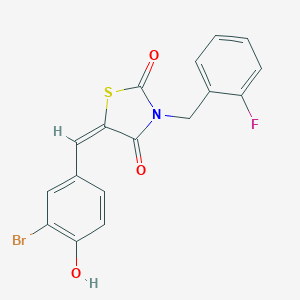
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BHTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHTD belongs to the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, several studies have suggested that 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by modulating various signaling pathways, including PI3K/Akt, MAPK, AMPK, and NF-κB. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also interacts with several cellular targets, such as DNA, RNA, and proteins, which may contribute to its diverse biological activities.
Biochemical and Physiological Effects:
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits a wide range of biochemical and physiological effects, including anticancer, antidiabetic, and anti-inflammatory activities. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by regulating multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer, antidiabetic, and anti-inflammatory activities, which make it a promising candidate for drug development. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also interacts with multiple signaling pathways and cellular targets, which may provide opportunities for the discovery of novel therapeutic targets.
However, 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and pharmacokinetic properties. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione may also exhibit off-target effects or toxicity, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the research on 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione. First, more studies are needed to elucidate the mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its cellular targets. Second, the pharmacokinetic and pharmacodynamic properties of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be evaluated in preclinical and clinical studies. Third, the potential side effects and toxicity of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be assessed to ensure its safety for clinical use. Fourth, the structure-activity relationship of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione needs to be investigated to optimize its pharmacological properties. Finally, the combination therapy of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione with other anticancer, antidiabetic, or anti-inflammatory agents needs to be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 3-bromo-4-hydroxybenzaldehyde and 2-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a Schiff base intermediate, which is then cyclized to form the thiazolidinedione ring. The yield of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.
In addition, 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to possess antidiabetic and anti-inflammatory properties. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.
Propiedades
Nombre del producto |
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H11BrFNO3S |
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11BrFNO3S/c18-12-7-10(5-6-14(12)21)8-15-16(22)20(17(23)24-15)9-11-3-1-2-4-13(11)19/h1-8,21H,9H2/b15-8+ |
Clave InChI |
VUOXZJZZIRVZAS-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/SC2=O)F |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
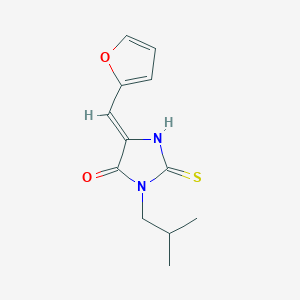
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
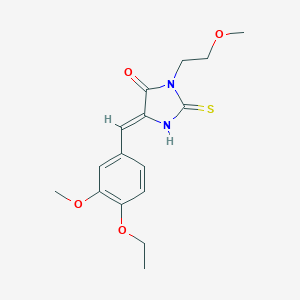
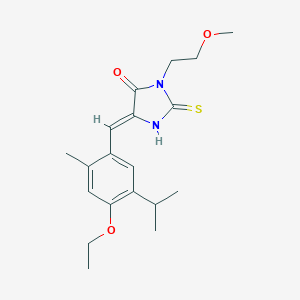
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
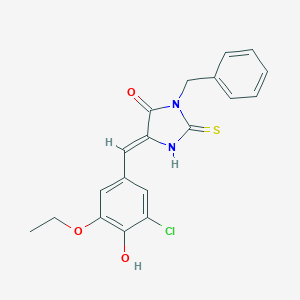
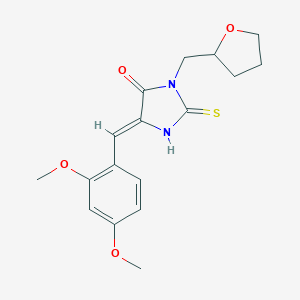
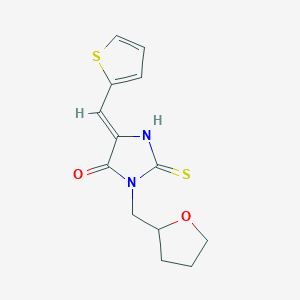
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)